Bienvenue dans la boutique en ligne BenchChem!

5-(2-Chloroacetyl)-2-hydroxybenzaldehyde

ALDH3A1 inhibition cancer chemoresistance enzyme kinetics

5-(2-Chloroacetyl)-2-hydroxybenzaldehyde (CAS 115787-51-4) is a halogenated salicylaldehyde derivative bearing a reactive chloroacetyl substituent at the 5-position and both aldehyde and phenolic hydroxyl functionalities. This substitution pattern confers dual electrophilic reactivity, enabling nucleophilic substitution at the α-chloro ketone and Schiff-base formation at the aldehyde, positioning it as a versatile intermediate for medicinal chemistry and bioconjugation applications.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 115787-51-4
Cat. No. B055948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloroacetyl)-2-hydroxybenzaldehyde
CAS115787-51-4
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCl)C=O)O
InChIInChI=1S/C9H7ClO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,5,12H,4H2
InChIKeyFSRMZXYUHOTEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloroacetyl)-2-hydroxybenzaldehyde (CAS 115787-51-4) – Procurement-Ready Chemical Profile for ALDH-Targeted Research


5-(2-Chloroacetyl)-2-hydroxybenzaldehyde (CAS 115787-51-4) is a halogenated salicylaldehyde derivative bearing a reactive chloroacetyl substituent at the 5-position and both aldehyde and phenolic hydroxyl functionalities [1]. This substitution pattern confers dual electrophilic reactivity, enabling nucleophilic substitution at the α-chloro ketone and Schiff-base formation at the aldehyde, positioning it as a versatile intermediate for medicinal chemistry and bioconjugation applications . The compound has demonstrated measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer chemoresistance [2].

Why Generic 5-Substituted Salicylaldehydes Cannot Substitute 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde in ALDH-Targeted or Bioconjugation Workflows


In-class 5-substituted salicylaldehydes—such as 5-chloro-, 5-bromo-, 5-methyl-, or 5-acetyl- derivatives—differ fundamentally from 5-(2-chloroacetyl)-2-hydroxybenzaldehyde in three procurement-relevant dimensions: (i) ALDH3A1 inhibitory potency, where the chloroacetyl-bearing compound achieves an IC50 of 900 nM [1], whereas simple 5-halo or 5-alkyl analogs lack documented ALDH3A1 engagement at comparable concentrations; (ii) the α-chloro ketone moiety provides a unique electrophilic handle for irreversible or reversible covalent modification of active-site cysteine residues in ALDH enzymes, a mechanistic feature absent in non-α-halogenated analogs [2]; and (iii) the chloroacetyl group permits chemoselective derivatization via nucleophilic displacement of chloride, enabling modular construction of focused libraries that non-leaving-group analogs cannot support without additional synthetic steps [3]. Generic substitution therefore risks loss of target engagement, altered reactivity, and increased synthetic burden.

Quantitative Differentiation of 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde (CAS 115787-51-4) from Closest Analogs


ALDH3A1 Inhibition: 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde vs. Reference Inhibitor CB29

5-(2-Chloroacetyl)-2-hydroxybenzaldehyde inhibits human ALDH3A1 with an IC50 of 900 nM, measured via spectrophotometric assay using benzaldehyde as substrate with a 1-minute preincubation [1]. In a separate assay format using full-length human ALDH3A1 expressed in E. coli with a 2-minute preincubation, the IC50 was 1,500 nM [2]. By comparison, the widely cited reference ALDH3A1 inhibitor CB29 exhibits an IC50 of 16,000 nM under analogous benzaldehyde-oxidation conditions , representing an approximately 18-fold difference in potency favoring the target compound. The chloroacetyl moiety likely contributes to this enhanced potency through covalent or strong reversible interaction with the active-site cysteine (Cys243) of ALDH3A1, a mechanism unavailable to non-electrophilic salicylaldehyde derivatives.

ALDH3A1 inhibition cancer chemoresistance enzyme kinetics

Chloroacetyl Electrophilic Reactivity: Leaving-Group Advantage Over 5-Acetyl-2-hydroxybenzaldehyde

The α-chloro ketone in 5-(2-chloroacetyl)-2-hydroxybenzaldehyde serves as a competent electrophile for nucleophilic displacement of chloride by thiols, amines, and carboxylates—a reactivity profile essential for covalent inhibitor design and bioconjugation [1]. In contrast, 5-acetyl-2-hydroxybenzaldehyde (CAS 68840-08-4) lacks a leaving group at the α-position and is consequently inert toward direct nucleophilic substitution under mild conditions. Quantitative kinetic data for chloroacetyl-salicylaldehyde alkylation of model nucleophiles (e.g., glutathione, cysteine ethyl ester) have been reported with second-order rate constants in the range of 0.1–10 M⁻¹s⁻¹ at pH 7.4, whereas the acetyl analog shows no detectable reaction under identical conditions [2]. This functional dichotomy directly determines whether a compound can function as a covalent warhead or merely as a reversible ligand.

bioconjugation nucleophilic substitution covalent inhibitor design

Molecular Weight and Leaving-Group Differentiation: Chloroacetyl vs. Bromoacetyl Analog

5-(2-Chloroacetyl)-2-hydroxybenzaldehyde (MW 198.60 g/mol) [1] and its direct bromoacetyl analog 5-(2-bromoacetyl)-2-hydroxybenzaldehyde (CAS 115787-50-3; MW 243.05 g/mol) [2] differ by 44.45 g/mol, corresponding to the Br–Cl mass difference. The bromoacetyl analog exhibits a faster leaving-group departure (Br⁻ vs. Cl⁻) by a factor of approximately 5–10 fold in SN2-type displacements, which can be advantageous for rapid conjugation but disadvantageous for selectivity and shelf-stability due to increased hydrolytic susceptibility. The chloroacetyl compound offers a balanced reactivity profile—sufficient electrophilicity for efficient derivatization while maintaining superior aqueous stability and easier handling in multi-step synthetic sequences. Purity specifications for the chloroacetyl compound are typically ≥98% , compared to the bromoacetyl analog which frequently requires cold-chain storage to prevent degradation.

physicochemical property comparison halogen leaving group synthetic intermediate

Structural Differentiation from 5-Chlorosalicylaldehyde: Impact on ALDH Binding and Derivatization Scope

5-Chlorosalicylaldehyde (CAS 635-93-8) bears a simple chlorine atom at the 5-position with no carbonyl spacer, yielding a compact, non-electrophilic substituent [1]. In contrast, 5-(2-chloroacetyl)-2-hydroxybenzaldehyde extends the 5-substituent with an acetyl linker that positions the electrophilic α-carbon approximately 2.4 Å farther from the aromatic ring, enabling access to a distinct chemical space in the target binding pocket. This structural difference is evidenced by the ALDH3A1 IC50 of 900 nM for the chloroacetyl compound [2], while 5-chlorosalicylaldehyde shows no reported ALDH3A1 inhibition at concentrations below 10 μM [3]. Furthermore, 5-chlorosalicylaldehyde lacks the α-halo ketone functionality required for covalent modification and cannot undergo chemoselective derivatization at the 5-substituent without prior functional group interconversion, limiting its utility as a modular building block.

structure–activity relationship ALDH inhibitor design synthetic versatility

High-Impact Application Scenarios for 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde Driven by Quantitative Differentiation Evidence


ALDH3A1-Targeted Cancer Chemoresistance Reversal: Lead Identification and SAR Expansion

With an ALDH3A1 IC50 of 900 nM—18-fold more potent than the reference inhibitor CB29—5-(2-chloroacetyl)-2-hydroxybenzaldehyde serves as a validated starting point for medicinal chemistry campaigns targeting ALDH3A1-overexpressing cancers (e.g., melanoma, colon cancer, multiple myeloma). The chloroacetyl warhead permits covalent modification of the active-site cysteine, potentially translating to sustained target engagement and enhanced cyclophosphamide sensitization [1]. Researchers should prioritize this compound over 5-chlorosalicylaldehyde or 5-acetyl analogs, which lack both potency and covalent mechanism, when designing focused ALDH3A1 inhibitor libraries [2].

Chemoselective Bioconjugation via Chloroacetyl Displacement for Chemical Biology Probe Development

The α-chloro ketone moiety enables efficient conjugation to thiol-, amine-, or carboxylate-containing biomolecules under mild aqueous conditions (pH 7.4, 25 °C), a capability absent in 5-acetyl-2-hydroxybenzaldehyde [3]. This reactivity is exploited for synthesizing activity-based probes, fluorescent ALDH3A1 reporters, and targeted protein degrader (PROTAC) precursors. The balanced Cl⁻ leaving-group reactivity provides sufficient conjugation kinetics while avoiding the hydrolytic instability of the bromoacetyl analog, reducing procurement and storage complexity .

Modular Synthesis of 5-Substituted Salicylaldehyde-Derived Compound Libraries

The chloroacetyl group functions as a synthetic linchpin for late-stage diversification via nucleophilic displacement with amines, thiols, or alkoxides, generating libraries of 5-(α-substituted-acetyl)-2-hydroxybenzaldehydes in a single step from a common intermediate. This convergent strategy reduces synthetic step count by 2–4 steps compared to de novo synthesis of each 5-substituted analog, directly lowering procurement costs and accelerating SAR timeline [4]. The compound's ≥98% purity specification and ambient storage stability further support its role as a preferred building block for parallel synthesis.

Co-crystallography and Mechanistic Studies of ALDH3A1 Covalent Inhibition

The combination of sub-micromolar ALDH3A1 potency and a defined electrophilic warhead makes 5-(2-chloroacetyl)-2-hydroxybenzaldehyde suitable for co-crystallization studies to elucidate the structural basis of covalent ALDH3A1 inhibition. The chloroacetyl carbonyl oxygen provides an additional hydrogen-bond anchor point not available in 5-chlorosalicylaldehyde, potentially stabilizing the enzyme–inhibitor complex for higher-resolution diffraction . This application is not feasible with non-covalent 5-substituted analogs that lack the α-halo ketone.

Quote Request

Request a Quote for 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.